molecular formula C16H17N3O7S2 B2451486 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide CAS No. 941985-90-6

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2451486
CAS No.: 941985-90-6
M. Wt: 427.45
InChI Key: UNIYPLJHVWOCRC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, N-[5-(1,1-DIOXIDOISOTHIAZOLIDIN-2-YL)-1H-INDAZOL-3-YL]-2-(4-PIPERIDIN-1-YLPHENYL)ACETAMIDE, has been reported. It has a molecular weight of 453.557 and a chemical formula of C23H27N5O3S .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-[5-(1,1-DIOXIDOISOTHIAZOLIDIN-2-YL)-1H-INDAZOL-3-YL]-2-(4-PIPERIDIN-1-YLPHENYL)ACETAMIDE, have been reported. It has a molecular weight of 453.557 and a chemical formula of C23H27N5O3S .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation of Secondary Amines : Secondary amines can be prepared from primary amines using 2-nitrobenzenesulfonamides, which is relevant for various chemical syntheses (Kurosawa, Kan, & Fukuyama, 2003).

  • Synthesis and Characterization : Synthesis processes often involve reactions with nitrobenzenesulfonyl chloride, producing various derivatives characterized by techniques like IR, 1H-NMR, and EIMS. Such processes are fundamental in creating new compounds with potential biological activities (Abbasi et al., 2020).

Biological Activities

  • Inhibitory Actions on Enzymes : Compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides have been found to be inhibitors of enzymes such as kynurenine 3-hydroxylase, which is significant in exploring the role of the kynurenine pathway in neurological conditions (Röver et al., 1997).

  • Potential Anticancer Agents : Aminothiazole-paeonol derivatives have shown high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma. Such compounds could lead to the development of new anticancer agents (Tsai et al., 2016).

  • Antimicrobial and Antioxidant Activities : Some derivatives have demonstrated significant antimicrobial and antioxidant activities, suggesting their potential as therapeutic agents for microbial diseases (Rashmi et al., 2014).

Other Applications

  • Advanced Intermediates for Synthesis : They serve as advanced intermediates for synthesizing nitrogenous heterocycles, playing a crucial role in developing various pharmacologically active compounds (Kisseljova, Smyslová, & Krchňák, 2014).

  • Radioligands in Pharmacological Studies : Compounds like these have been used as radioligands in pharmacological studies, aiding in the understanding of drug-receptor interactions (Yazawa et al., 1992).

Mechanism of Action

The mechanism of action of this compound is not available .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c1-26-15-8-7-12(18-9-4-10-27(18,22)23)11-13(15)17-28(24,25)16-6-3-2-5-14(16)19(20)21/h2-3,5-8,11,17H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIYPLJHVWOCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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